molecular formula C22H22Cl3NO4 B10833298 Diaryl morpholine derivative 1

Diaryl morpholine derivative 1

Cat. No.: B10833298
M. Wt: 470.8 g/mol
InChI Key: XAGXRDZNWDXEAM-UHFFFAOYSA-N
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Description

Diaryl morpholine derivative 1 is a synthetic compound characterized by a morpholine core substituted with two aromatic (aryl) groups. Morpholine derivatives are notable for their diverse pharmacological properties, including antimicrobial, antitumor, and enzyme-inhibitory activities . The synthesis of diaryl morpholine derivatives typically involves coupling aryl amines with phenol derivatives through diazo-coupling reactions, yielding moderate to good yields (40–80%) . Purification is achieved via recrystallization, with thin-layer chromatography (TLC) confirming purity . The structural uniqueness of this compound lies in its aryl substituents, which enhance its stability and interaction with biological targets compared to simpler morpholine analogs .

Properties

Molecular Formula

C22H22Cl3NO4

Molecular Weight

470.8 g/mol

IUPAC Name

tert-butyl 2-[4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-3-oxomorpholin-2-yl]acetate

InChI

InChI=1S/C22H22Cl3NO4/c1-22(2,3)30-20(27)11-19-21(28)26(15-7-4-13(23)5-8-15)18(12-29-19)16-9-6-14(24)10-17(16)25/h4-10,18-19H,11-12H2,1-3H3

InChI Key

XAGXRDZNWDXEAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)N(C(CO1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diaryl morpholine derivative 1 can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the synthesis of diaryl morpholine derivatives often employs transition-metal catalysis due to its efficiency and high yield. Methods such as reductive cross-electrophile couplings, benzylic C–H bond arylation, and asymmetric hydrogenation are commonly used .

Chemical Reactions Analysis

Types of Reactions

Diaryl morpholine derivative 1 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of diaryl morpholine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Key Structural Features :

  • Diaryl morpholine derivative 1 : Contains two aromatic rings directly attached to the morpholine core, enabling π-π stacking interactions in biological systems .
  • Auranic acid (natural morpholine derivative): Features a 2-hydroxy-3-oxomorpholino propionic acid moiety linked to a diacylglyceride, a rare lipid-metabolite configuration .
  • Morpholine-N-oxetane derivative : Combines morpholine with an oxetane ring, improving metabolic stability and hydrogen-bonding capacity .

Pharmacological Activity Comparisons

Enzyme Inhibition (AChE) :

Compound IC₅₀ (µM) Structural Impact on Activity
This compound Not reported Aryl groups may enhance target binding
Morpholine derivative V (phthalimide series) 16.20 ± 2.37 Morpholine ring reduces activity vs. benzene analogs
Morpholine-N-oxetane High potency Oxetane improves selectivity and H-bonding

Antimicrobial and Antitumor Activity :

  • Auranic acid : Exhibits unique lipid-metabolite activity but lacks direct antitumor data .

Metabolic and Stability Profiles

  • This compound : Aryl substituents likely slow metabolism by cytochrome P450 enzymes, enhancing bioavailability .
  • Carboxylic acid morpholine analogs : Show reduced enzymatic inhibition (IC₅₀ = 181–463 µM) compared to diaryl or oxetane derivatives due to poor membrane permeability .
  • Morpholine-N-oxetane : Improved metabolic stability via oxetane’s steric protection .

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for diaryl morpholine derivatives?

  • Methodological Answer : Synthetic routes must prioritize regioselectivity, yield optimization, and functional group compatibility. For example, nucleophilic substitution reactions involving morpholine and halogenated aryl precursors require anhydrous conditions and bases like potassium carbonate to minimize side reactions . Purification via flash chromatography or crystallization (e.g., Boc-protected intermediates) ensures structural integrity . Reaction monitoring via NMR or HPLC is critical to confirm intermediate formation .

Q. How is X-ray crystallography utilized in confirming the structure of diaryl morpholine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) resolves bond lengths, angles, and conformations (e.g., boat vs. chair morpholine ring structures). Hydrogen atoms are placed in idealized positions using software like ShelXL, with thermal displacement parameters refined to validate molecular geometry . For example, XRD confirmed the "boat" conformation of a morpholine derivative, influencing its pharmacophore alignment .

Q. What spectroscopic techniques are essential for characterizing diaryl morpholine derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent patterns and electronic environments (e.g., aryl protons vs. morpholine methylene groups) .
  • Mass Spectrometry : High-resolution MS confirms molecular formulas, while fragmentation patterns reveal stability under ionization .
  • IR Spectroscopy : Detects functional groups like ethers (C-O-C stretch at ~1,100 cm1^{-1}) and amines (N-H stretch at ~3,300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies of diaryl morpholine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or structural modifications. A systematic approach includes:

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized units (e.g., µM) and adjust for solvent effects (DMSO vs. aqueous buffers) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with activity trends. For instance, bulky alkyl chains enhance membrane permeability but may reduce solubility .
  • Dose-Response Validation : Replicate key experiments under controlled conditions to isolate confounding variables .

Q. What methodologies are employed in molecular docking studies to evaluate diaryl morpholine derivatives as HIV-1 inhibitors?

  • Methodological Answer :

  • Protein Preparation : Retrieve the HIV-1 protease structure (PDB ID: 1HHP) and optimize hydrogen bonding networks using tools like AutoDock Vina .
  • Ligand Docking : Perform flexible docking to account for morpholine ring conformational changes. Scoring functions (e.g., binding affinity in kcal/mol) prioritize derivatives with strong interactions at the catalytic aspartate residues .
  • Validation : Compare docking poses with co-crystallized inhibitors (e.g., ritonavir) to assess predictive accuracy .

Q. How do researchers analyze the pharmacokinetic properties of diaryl morpholine derivatives in preclinical studies?

  • Methodological Answer :

  • In Vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA assays for blood-brain barrier penetration .
  • Metabolic Stability : Incubate derivatives with liver microsomes to identify cytochrome P450-mediated degradation pathways .
  • Pharmacokinetic Modeling : Apply compartmental models (e.g., one- or two-phase decay) to plasma concentration-time data from rodent studies .

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